Triglycerol diacrylate

Descripción general

Descripción

El Trifluoroacetato de Bivalirudina es un péptido sintético compuesto por 20 aminoácidos. Es un inhibidor directo de la trombina, lo que significa que evita que la trombina convierta el fibrinógeno en fibrina, un paso crucial en la formación de coágulos sanguíneos. Este compuesto se utiliza principalmente como anticoagulante durante los procedimientos de intervención coronaria percutánea, especialmente en pacientes con trombocitopenia inducida por heparina .

Métodos De Preparación

El Trifluoroacetato de Bivalirudina se sintetiza mediante síntesis de péptidos en fase sólida. El proceso implica la adición secuencial de aminoácidos protegidos con Fmoc a una resina. Una vez que se ensambla la cadena peptídica, se escinde de la resina mediante un proceso de acidólisis. El producto bruto se purifica entonces mediante cromatografía líquida de alta eficacia . Los métodos de producción industrial siguen pasos similares pero se amplían para satisfacer las demandas comerciales.

Análisis De Reacciones Químicas

El Trifluoroacetato de Bivalirudina se somete a varias reacciones químicas, entre ellas:

Oxidación: Esta reacción puede ocurrir en el residuo de metionina de la cadena peptídica.

Reducción: Los puentes disulfuro dentro del péptido pueden reducirse a grupos tiol.

Sustitución: Los residuos de aminoácidos pueden sustituirse para crear análogos con diferentes propiedades.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el ditiotreitol y varios derivados de aminoácidos para las reacciones de sustitución. Los principales productos formados dependen de las condiciones específicas de la reacción y de los reactivos utilizados .

Aplicaciones Científicas De Investigación

Biomedical Applications

1.1 Tissue Engineering

Triglycerol diacrylate is extensively used in tissue engineering due to its biocompatibility and ability to form hydrogels with tunable mechanical properties. Research has demonstrated that TDA-based hydrogels can serve as scaffolds for cell growth and differentiation.

- Case Study: Cartilage Tissue Engineering

- Objective : Investigate the use of TDA-based hydrogels as scaffolds for cartilage.

- Findings : The hydrogels supported chondrocyte growth and exhibited mechanical properties comparable to natural cartilage, indicating their potential for regenerative medicine.

1.2 Drug Delivery Systems

The ability of this compound to crosslink readily allows for the development of drug delivery systems that can release therapeutic agents in a controlled manner.

- Case Study: Nanoparticle Stability

- Objective : Assess TDA's role in enhancing the stability of drug-loaded nanoparticles.

- Findings : Incorporation of TDA improved loading efficiency and release kinetics, showcasing its effectiveness in targeted drug delivery applications.

Material Science Applications

2.1 Photopolymerization

This compound undergoes photopolymerization when exposed to ultraviolet light, making it valuable for creating complex structures in 3D printing applications.

- Research Findings : TDA's photopolymerization efficiency allows rapid fabrication of structures suitable for bioprinting, enabling advancements in personalized medicine.

2.2 Bio-based Composites

As a renewable resource derived from glycerol, this compound serves as a sustainable choice in the formulation of bio-based composites.

- Advantages :

- Enhances mechanical properties such as strength and stiffness.

- Improves printability of bio-based composite inks for precise and complex structures.

Mecanismo De Acción

El Trifluoroacetato de Bivalirudina ejerce sus efectos uniéndose directamente a la trombina. Se une tanto al sitio catalítico como al exositio de unión a aniones de la trombina, impidiendo que convierta el fibrinógeno en fibrina. Esta acción es reversible, ya que la trombina puede escindir lentamente el enlace trombina-bivalirudina, restaurando su actividad .

Comparación Con Compuestos Similares

El Trifluoroacetato de Bivalirudina es único en comparación con otros inhibidores de la trombina debido a su unión reversible y su inhibición específica tanto de la trombina libre como de la trombina unida al coágulo. Los compuestos similares incluyen:

Hirudina: Un inhibidor natural de la trombina procedente de las sanguijuelas.

Argatroban: Un inhibidor directo sintético de la trombina utilizado en pacientes con trombocitopenia inducida por heparina.

Dabigatrán: Un inhibidor directo oral de la trombina utilizado para la prevención de accidentes cerebrovasculares en la fibrilación auricular

El Trifluoroacetato de Bivalirudina destaca por su efecto anticoagulante predecible y su menor riesgo de hemorragia en comparación con la heparina .

Actividad Biológica

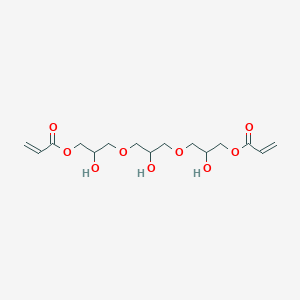

Triglycerol diacrylate (TDA), a diacrylate ester derived from glycerol and acrylic acid, has garnered attention in various fields, particularly in materials science and biomedical applications. Its unique properties, including biocompatibility and the ability to form hydrogels, make it a promising candidate for drug delivery systems and tissue engineering. This article explores the biological activity of TDA, supported by research findings, case studies, and data tables.

This compound is characterized by the chemical formula C₁₅H₂₄O₉. It is synthesized through the esterification of glycerol with two molecules of acrylic acid. The resulting compound exhibits significant polymerization capabilities when exposed to UV light, allowing for the creation of various polymeric structures.

Synthesis Methods

- Esterification : Glycerol reacts with acrylic acid under controlled conditions to form TDA.

- Photopolymerization : TDA can be crosslinked using UV light, enhancing its structural integrity for various applications.

Biocompatibility

TDA's biocompatibility is a crucial factor in its application in biomedical fields. Studies have shown that TDA can support cell attachment and proliferation, making it suitable for use in scaffolds for tissue engineering. Its hydrophilic nature allows for improved nutrient exchange and cell migration within hydrogel matrices.

Drug Delivery Systems

TDA has been incorporated into nanoparticles to enhance their stability and drug loading capacity. Research indicates that TDA-modified nanoparticles can achieve targeted drug delivery while minimizing side effects associated with conventional therapies. The ability to tune the degradation rate of TDA-based hydrogels further supports its utility in controlled drug release applications.

Case Studies

-

Tissue Engineering Applications

- Study : A study investigated the use of TDA-based hydrogels as scaffolds for cartilage tissue engineering.

- Findings : The hydrogels supported chondrocyte growth and demonstrated mechanical properties comparable to natural cartilage, highlighting their potential in regenerative medicine.

-

Nanoparticle Stability

- Study : Research focused on TDA's role in enhancing the stability of drug-loaded nanoparticles.

- Findings : The incorporation of TDA improved the loading efficiency and release kinetics of therapeutic agents, showcasing its effectiveness in drug delivery applications.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 304.36 g/mol |

| Density | 1.1 g/cm³ |

| Biodegradation Rate | Tunable (days to weeks) |

| Cell Viability (Cytotoxicity) | >90% at 100 µg/mL |

Research Findings

- Hydrogel Formation : TDA forms hydrogels that can be tailored for specific mechanical properties by adjusting the crosslinking density. These hydrogels have been shown to support various cell types, including stem cells and primary cells from different tissues .

- Photopolymerization Efficiency : The efficiency of photopolymerization in TDA allows for rapid fabrication of complex structures suitable for 3D bioprinting applications, enabling advancements in personalized medicine .

Propiedades

IUPAC Name |

[2-hydroxy-3-[2-hydroxy-3-(2-hydroxy-3-prop-2-enoyloxypropoxy)propoxy]propyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O9/c1-3-14(19)23-9-12(17)7-21-5-11(16)6-22-8-13(18)10-24-15(20)4-2/h3-4,11-13,16-18H,1-2,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSYEWWHQGPWGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(COCC(COCC(COC(=O)C=C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120123-31-1 | |

| Record name | 2-Propenoic acid, 1,1′-[(2-hydroxy-1,3-propanediyl)bis[oxy(2-hydroxy-3,1-propanediyl)]] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120123-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90404932 | |

| Record name | Triglycerol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60453-84-1 | |

| Record name | Triglycerol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol 1,3-diglycerolate diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Triglycerol diacrylate influence the properties of UV-curable bio-based composites?

A1: this compound acts as a crosslinking agent in UV-curable formulations. [] Upon exposure to UV light, its acrylate groups undergo polymerization, forming a network structure within the composite material. This crosslinking significantly impacts the material's mechanical properties, enhancing its strength, stiffness, and stability. [] The research likely explores the optimal concentration of this compound to achieve desired material properties for specific applications.

Q2: What are the advantages of using this compound in bio-based composites?

A2: this compound is derived from glycerol, a renewable resource, making it a more sustainable choice compared to petroleum-based crosslinkers. [] Additionally, its incorporation can improve the printability of the bio-based composite ink, allowing for more precise and complex 3D structures to be fabricated using techniques like stereolithography. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.